4-Nitrotoluene
4-Nitrotoluene
4-nitrotoluene is a mononitrotoluene that consists of toluene bearing a nitro substituent at the 4-position.
P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals.
P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals.
Brand Name:
Vulcanchem
CAS No.:
99-99-0
VCID:
VC21247477
InChI:
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
SMILES:
CC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula:
C7H7NO2
C6H4(CH3)NO2
C7H7NO2
C6H4(CH3)NO2
C7H7NO2
Molecular Weight:
137.14 g/mol
4-Nitrotoluene
CAS No.: 99-99-0
Cat. No.: VC21247477
Molecular Formula: C7H7NO2
C6H4(CH3)NO2
C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-nitrotoluene is a mononitrotoluene that consists of toluene bearing a nitro substituent at the 4-position. P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals. |
|---|---|
| CAS No. | 99-99-0 |
| Molecular Formula | C7H7NO2 C6H4(CH3)NO2 C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 1-methyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
| Standard InChI Key | ZPTVNYMJQHSSEA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)[N+](=O)[O-] |
| Boiling Point | 460.9 °F at 760 mm Hg (NTP, 1992) 238.3 °C 238 °C 460°F |
| Colorform | Yellowish crystals Colorless rhombic needles Orthorhombic crystals from alcohol and ether Crystalline solid |
| Flash Point | 223 °F (NTP, 1992) 106 °C; 223 °F (Closed cup) 103 °C c.c. 223°F |
| Melting Point | 130.1 °F (NTP, 1992) 51.6 °C 51.7 °C 53-54 °C 126°F |
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